molecular formula C13H9FN2O B7469310 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile

3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile

Cat. No. B7469310
M. Wt: 228.22 g/mol
InChI Key: KPCGJDAZWVLBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile, also known as FOPB, is a chemical compound that has been increasingly used in scientific research for its potential therapeutic applications. FOPB is a heterocyclic compound that contains a pyridine ring and a benzene ring, both of which are substituted with functional groups.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile involves its ability to bind to specific target proteins and inhibit their activity. For example, 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile has been shown to bind to the ATP-binding site of protein kinase B, thereby preventing its activation. This inhibition of protein kinase B activity can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile in lab experiments is its high potency and specificity for certain target proteins. This allows for more precise manipulation of cellular pathways and signaling cascades. However, one limitation of 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications.

Future Directions

There are several future directions for the use of 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile in scientific research. One potential application is in the development of novel cancer therapies that target specific signaling pathways. 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile may also be useful in the treatment of other diseases that involve inflammation and oxidative stress, such as neurodegenerative disorders. Additionally, further studies are needed to investigate the safety and efficacy of 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile in vivo and in clinical trials.

Synthesis Methods

The synthesis of 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile involves the reaction of 3-fluoro-4-aminobenzonitrile with 2-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer, such as protein kinase B and glycogen synthase kinase 3β. 3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-12-7-10(8-15)4-5-11(12)9-16-6-2-1-3-13(16)17/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCGJDAZWVLBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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